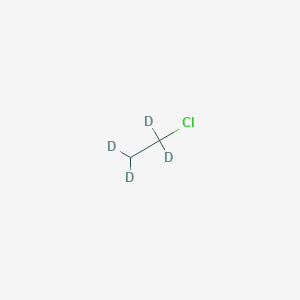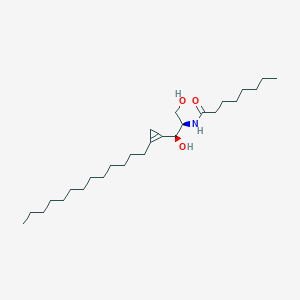
Chloroethane-1,1,2,2-D4
Übersicht
Beschreibung
Chloroethane-1,1,2,2-D4 is a deuterated form of chloroethane, where four hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used in scientific research to study reaction mechanisms and kinetic isotope effects. The molecular formula of this compound is C2HClD4, and it has a molecular weight of 68.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethane-1,1,2,2-D4 can be synthesized through the deuteration of chloroethane. One common method involves the reaction of ethylene-d4 with chlorine gas in the presence of a catalyst such as iron (III) chloride. The reaction proceeds as follows:
C2D4+Cl2→C2HClD4
This reaction requires controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes use deuterium gas and chloroethane under high-pressure conditions to achieve the desired isotopic labeling. The reaction is carried out in specialized reactors designed to handle deuterium gas safely .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethane-1,1,2,2-D4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of deuterated ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated ethylene.
Oxidation Reactions: It can be oxidized to form deuterated acetaldehyde or acetic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
- Deuterated Ethanol (C2D5OH)
- Deuterated Ethylene (C2D4)
- Deuterated Acetaldehyde (CD3CDO)
- Deuterated Acetic Acid (CD3COOD)
Wissenschaftliche Forschungsanwendungen
Chloroethane-1,1,2,2-D4 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
- Kinetic Isotope Effect Studies: Researchers use it to study the effects of isotopic substitution on reaction rates and mechanisms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a reference compound in NMR studies to analyze chemical shifts and coupling constants.
- Environmental Studies: It is used to trace the fate and transport of chloroethane in environmental systems.
- Pharmaceutical Research: It helps in the development of deuterated drugs with improved metabolic stability and reduced toxicity .
Wirkmechanismus
The mechanism of action of Chloroethane-1,1,2,2-D4 involves its interaction with various molecular targets and pathways. In substitution reactions, the deuterium atoms influence the reaction kinetics by altering the bond dissociation energies. This isotopic effect helps in understanding the detailed reaction pathways and the role of hydrogen bonding in chemical processes .
Vergleich Mit ähnlichen Verbindungen
Chloroethane-1,1,2,2-D4 is unique due to its deuterium labeling, which distinguishes it from other chloroethanes. Similar compounds include:
- Chloroethane (C2H5Cl): The non-deuterated form, commonly used as a refrigerant and in the production of tetraethyllead.
- 1,2-Dichloroethane (C2H4Cl2): Used as a solvent and in the production of vinyl chloride.
- Bromoethane (C2H5Br): Similar in structure but with a bromine atom instead of chlorine, used in organic synthesis .
This compound’s uniqueness lies in its isotopic labeling, making it a valuable tool for studying reaction mechanisms and isotope effects in various chemical processes.
Eigenschaften
IUPAC Name |
1-chloro-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D2,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-LNLMKGTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B3044062.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)


![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)





![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)
